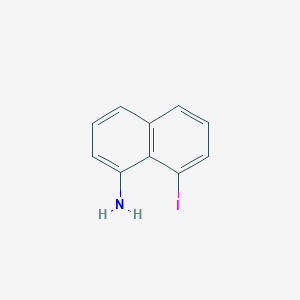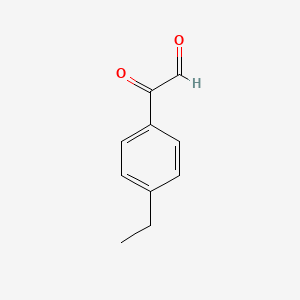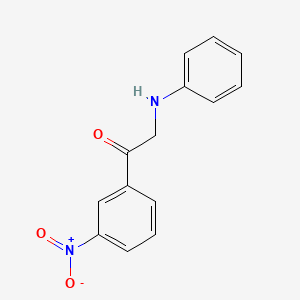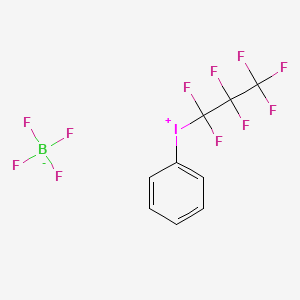
5-(2-Chloroacetyl)-2-hydroxybenzamide
概要
説明
5-(2-Chloroacetyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroacetyl group attached to the benzamide structure, which includes a hydroxyl group at the ortho position relative to the amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroacetyl)-2-hydroxybenzamide typically involves the acylation of 2-hydroxybenzamide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 2-hydroxybenzamide in an appropriate solvent, such as dichloromethane or chloroform.
- Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add a base, such as pyridine, to the reaction mixture to neutralize the hydrochloric acid formed.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and base concentration, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-(2-Chloroacetyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.
Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the hydroxyl group.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl group.
Major Products Formed
Nucleophilic substitution: Formation of new derivatives, such as amides, thioethers, or esters.
Oxidation: Formation of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde.
Reduction: Formation of 5-(2-chloroacetyl)-2-hydroxybenzyl alcohol.
科学的研究の応用
5-(2-Chloroacetyl)-2-hydroxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds with potential therapeutic properties.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-(2-Chloroacetyl)-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding interactions, enhancing the binding affinity of the compound to its molecular targets.
類似化合物との比較
Similar Compounds
2-Hydroxybenzamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.
5-(2-Bromoacetyl)-2-hydroxybenzamide:
5-(2-Chloroacetyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its chemical properties and reactivity.
Uniqueness
5-(2-Chloroacetyl)-2-hydroxybenzamide is unique due to the presence of both the chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential applications. The chloroacetyl group allows for nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions. This combination of functional groups makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
5-(2-chloroacetyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCLWVZHYTUYON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methyl]benzeneacetic acid](/img/structure/B1641070.png)



![2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane](/img/structure/B1641088.png)








